2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
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Overview
Description
2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization. One common method includes the reaction of 2-amino-1-propargylpyridinium with sodium methoxide to form 2-methylimidazo[1,2-a]pyridine. This intermediate can then be further reacted with bromine or iodine to form various halogenated derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis of the imidazo[1,2-a]pyridine core followed by specific functionalization steps to introduce the desired substituents.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or iodine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation with bromine can produce 3-bromo-2-methylimidazo[1,2-a]pyridinium bromide .
Scientific Research Applications
2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases due to its biological activity.
Industry: Used in the development of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Zolimidine: An antiulcer drug with a similar imidazo[1,2-a]pyridine core.
Zolpidem: A medication for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Uniqueness
2-methyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
2-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-7-3-4-10-18(14)20(26)23-17-9-5-8-16(13-17)19-15(2)25-12-6-11-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKDPQASEWGSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=C(N4C=CC=NC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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